1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,3,7-Trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine derivative with a structurally complex scaffold. Its core consists of an imidazo[2,1-f]purine-dione system substituted at positions 1, 3, and 7 with methyl groups and at position 8 with a 4-phenoxyphenyl moiety. These compounds are designed to optimize interactions with targets such as 5-HT1A/5-HT7 receptors and PDE4B/PDE10A enzymes, which are implicated in mood regulation and cognitive function .
Properties
IUPAC Name |
2,4,7-trimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-14-13-26-18-19(24(2)22(29)25(3)20(18)28)23-21(26)27(14)15-9-11-17(12-10-15)30-16-7-5-4-6-8-16/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFAALXBMGADBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include carboxylic acid chlorides, bases, and solvents such as xylene .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares the target compound with key analogs reported in the literature, focusing on structural modifications, receptor affinities, functional activities, and pharmacokinetic profiles.
AZ-853 and AZ-861: 5-HT1A Receptor Partial Agonists
Structural Differences :
- AZ-853 : 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
- AZ-861 : 1,3-Dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
- Key Difference : Substituent at the phenyl ring (2-fluoro in AZ-853 vs. 3-trifluoromethyl in AZ-861) .
- Pharmacological Profiles: Parameter AZ-853 AZ-861 5-HT1A Receptor Ki 0.6 nM 0.2 nM Functional Activity Partial agonist (moderate cAMP inhibition) Stronger agonist (higher cAMP inhibition) Antidepressant Effect Potent (FST ED50: 2.5 mg/kg) Less potent than AZ-853 Side Effects Weight gain, α1-adrenolytic effects Lipid metabolism disturbances AZ-861 exhibits stronger 5-HT1A agonism but poorer brain penetration compared to AZ-853, which explains its reduced in vivo efficacy despite superior receptor affinity .
Compound 3i: Dual 5-HT1A/5-HT7 Ligand
- Structure : 8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
- Activity :
- In Vivo Efficacy : Demonstrated significant antidepressant activity at 2.5 mg/kg in the forced swim test (FST) and anxiolytic effects in the four-plate test .
Compound 4b: 5-HT1A Antagonist with Improved Permeability
- Structure : 2-Pyrimidinyl-1-piperazinyl-butyl-imidazo[2,1-f]purine-2,4-dione.
- Activity :
- In Vivo Effects : Anxiolytic and antidepressant activities at 1.25 mg/kg, attributed to its antagonism and favorable pharmacokinetics .
Compound 5: Hybrid PDE4B/5-HT1A Ligand
- Structure: 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
- Activity :
- Significance : Demonstrates the feasibility of designing dual-target ligands for synergistic antidepressant effects .
Key Trends and Mechanistic Insights
Substituent Effects on Receptor Binding :
- Fluorine or trifluoromethyl groups at the phenyl ring enhance 5-HT1A affinity (e.g., AZ-861 vs. AZ-853) .
- Piperazinylalkyl chains improve metabolic stability and modulate selectivity between 5-HT1A and 5-HT7 receptors .
Brain Penetration vs. Efficacy :
- Lipophilicity (logP) and molecular weight critically influence CNS availability. For example, AZ-853’s lower molecular weight (vs. AZ-861) correlates with better brain penetration and in vivo potency .
Side Effect Profiles: α1-Adrenolytic activity (e.g., AZ-853) may cause hypotension, while trifluoromethyl groups (e.g., AZ-861) correlate with metabolic disturbances .
Biological Activity
1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound known for its diverse biological activities. This compound belongs to the imidazopurine class and has gained attention due to its potential therapeutic applications, particularly in cancer treatment and as a novel antidepressant agent.
- Molecular Formula : C22H19N5O3
- Molecular Weight : 401.4 g/mol
- CAS Number : 877644-21-8
The compound features a purine core with multiple functional groups that enhance its biological activity. The presence of a phenoxyphenyl substituent is particularly significant for its interaction with biological targets.
Biological Activity Overview
The biological activity of 1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been studied extensively in various contexts:
1. Protein Kinase Inhibition
This compound exhibits notable activity as a protein kinase inhibitor , which is crucial in regulating cellular signaling pathways. The inhibition of specific kinases can lead to reduced tumor growth and improved outcomes in cancer therapy. Studies indicate that similar compounds can selectively target specific kinases involved in tumorigenesis .
2. Antidepressant Potential
Recent studies have explored the antidepressant-like effects of imidazopurine derivatives, including this compound. It has been shown to act as a partial agonist at the serotonin 5-HT1A receptor, which is a significant target for antidepressant therapy. Animal models demonstrated that the compound exhibited antidepressant-like behavior in forced swim tests (FST), suggesting its potential utility in treating depression .
The mechanism through which this compound exerts its biological effects involves:
- Binding to Protein Kinases : The compound interacts with specific protein kinases leading to modulation of cellular signaling pathways.
- Serotonin Receptor Activation : By acting on the serotonin 5-HT1A receptor, it influences neurotransmitter systems related to mood regulation.
Case Studies and Research Findings
Synthesis and Structural Analysis
The synthesis of 1,3,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multi-step organic reactions. Key steps include:
- Reagents Used : Carboxylic acid chlorides and bases are commonly used.
- Reaction Conditions : Specific temperatures and solvents are required to achieve high yields and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
